Fmoc-Cys(Trt)-OPfp
Overview
Description
“Fmoc-Cys(Trt)-OH” is an N-terminal protected cysteine derivative used in peptide synthesis . It is the standard reagent for coupling cysteine into peptide sequences . The Trt group is removed with 95% TFA containing 1-5% TIS .
Synthesis Analysis
“Fmoc-Cys(Trt)-OH” is commonly used in the Fmoc solid-phase peptide synthesis . Ideally, this derivative should be introduced using the symmetrical anhydride or DIPCDI/HOBt activation to minimize enantiomerization . If activation with uronium or phosphonium reagents, such as HBTU or PyBOP, is to be employed, it is strongly recommended that collidine is used as the base .
Molecular Structure Analysis
The empirical formula of “Fmoc-Cys(Trt)-OH” is C37H31NO4S . The molecular weight is 585.71 g/mol .
Chemical Reactions Analysis
The mechanism underlying the action of “Fmoc-Cys(Trt)-OH” centers around its ability to generate a thiol-protected peptide . In the presence of a base and a catalyst, the “Fmoc-Cys(Trt)-OH” reagent reacts with the cysteine-containing peptide, resulting in the formation of a thiol-protected peptide .
Physical And Chemical Properties Analysis
“Fmoc-Cys(Trt)-OH” is a white to light yellow crystal powder . It has a melting point of 164-175°C .
Scientific Research Applications
Application 1: Automated Fmoc-based Synthesis of Bio-inspired Peptide Crypto-thioesters
- Summary of Application : This method involves the direct Fmoc-based solid phase synthesis of peptide a-thioesters for the convergent synthesis of proteins via native chemical ligation (NCL). It’s a simple and general methodology, enabling access to peptide thioester surrogates .
- Methods of Application : A novel C-terminal -(2-hydroxybenzyl)cysteine thioesterification device based on an amide-to-thioester N fi rearrangement was developed. The resulting peptide crypto-thioesters can be directly used in NCL reactions with fast shift kinetics at neutral pH .
- Results or Outcomes : These fast kinetics arise from the bio-inspired N S design, intein-like intramolecular catalysis. Due to a well-positioned phenol moiety, an impressive > fold increase in the kinetic rate is observed compared to an -methylated derivative .
Application 2: Efficient Chemical Protein Synthesis
- Summary of Application : This method facilitates chemical protein synthesis by fully convergent and one-pot native chemical ligations utilizing the Fmoc moiety as an N-masking group of the N-terminal cysteine of the middle peptide thioester segment(s) .
- Methods of Application : The Fmoc group is stable to the harsh oxidative conditions frequently used to generate peptide thioesters from peptide hydrazide or o-aminoanilide. The Fmoc group is readily removed after ligation by short exposure (<7 min) to 20% piperidine at pH 11 in aqueous conditions at room temperature .
- Results or Outcomes : Subsequent native chemical ligation reactions can be performed in the presence of piperidine in the same solution at pH 7 .
Application 3: Cysteine Protecting Groups
- Summary of Application : Protecting group chemistry for the cysteine thiol group has enabled a vast array of peptide and protein chemistry over the last several decades. Increasingly sophisticated strategies for the protection, and subsequent deprotection, of cysteine have been developed, facilitating synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labelling in vitro and in vivo .
- Methods of Application : Very recently, methoxy-nitrodibenzofuran (OMe-NDBF) has been suggested as an alternative to NDBF for the protection of the Cys thiol with a higher two-photon photolysis efficiency. Additionally, in-depth analysis into suppressing Cys racemisation in the coupling of both Fmoc-Cys(NDBF) and Fmoc-Cys(OMe-NDBF) was performed .
- Results or Outcomes : The study provides insights into the use of different protecting groups for cysteine, highlighting their applications in peptide synthesis and protein science .
Application 4: Multisegment Polypeptide Synthesis
- Summary of Application : This method evaluates the efficacy of consecutive one-pot NCL reactions using Fmoc-Cys–peptide thioester segments .
- Methods of Application : A typical synthesis of a larger polypeptide through C-to-N one-pot ligations without intermediate purification steps is compared .
- Results or Outcomes : The study provides insights into the efficiency of the method for the synthesis of larger polypeptides .
Application 5: Peptide and Protein Science
- Summary of Application : Protecting group chemistry for the cysteine thiol group has enabled a vast array of peptide and protein chemistry over the last several decades. Increasingly sophisticated strategies for the protection, and subsequent deprotection, of cysteine have been developed, facilitating synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labelling in vitro and in vivo .
- Methods of Application : Very recently, methoxy-nitrodibenzofuran (OMe-NDBF) has been suggested as an alternative to NDBF for the protection of the Cys thiol with a higher two-photon photolysis efficiency. Additionally, in-depth analysis into suppressing Cys racemisation in the coupling of both Fmoc-Cys(NDBF) and Fmoc-Cys(OMe-NDBF) was performed .
- Results or Outcomes : The study provides insights into the use of different protecting groups for cysteine, highlighting their applications in peptide synthesis and protein science .
Application 6: Multisegment Polypeptide Synthesis
- Summary of Application : This method evaluates the efficacy of consecutive one-pot NCL reactions using Fmoc-Cys–peptide thioester segments .
- Methods of Application : A typical synthesis of a larger polypeptide through C-to-N one-pot ligations without intermediate purification steps is compared .
- Results or Outcomes : The study provides insights into the efficiency of the method for the synthesis of larger polypeptides .
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-tritylsulfanylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H30F5NO4S/c44-35-36(45)38(47)40(39(48)37(35)46)53-41(50)34(49-42(51)52-24-33-31-22-12-10-20-29(31)30-21-11-13-23-32(30)33)25-54-43(26-14-4-1-5-15-26,27-16-6-2-7-17-27)28-18-8-3-9-19-28/h1-23,33-34H,24-25H2,(H,49,51)/t34-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDAUCYDVXIPBDR-UMSFTDKQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SC[C@@H](C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H30F5NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00453274 | |
Record name | Fmoc-Cys(Trt)-OPfp | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00453274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
751.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Cys(Trt)-OPfp | |
CAS RN |
115520-21-3 | |
Record name | Fmoc-Cys(Trt)-OPfp | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00453274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-a-Fmoc-S-trityl-L-cystein pentafluorphenyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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